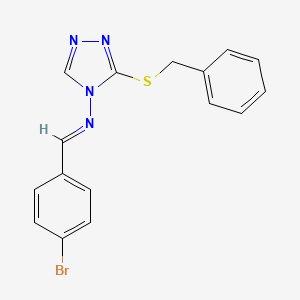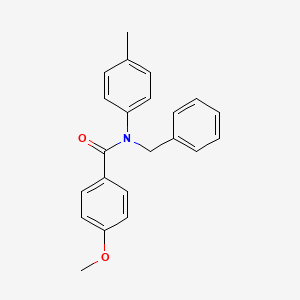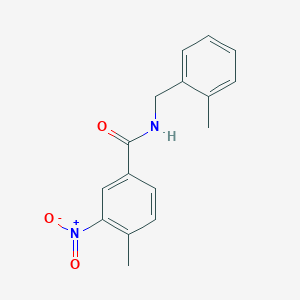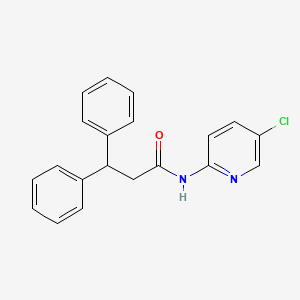![molecular formula C16H15BrN2O2 B5818390 4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BDBI and belongs to the class of benzimidazole derivatives. BDBI has been synthesized by many researchers and has shown promising results in various scientific applications.
Mecanismo De Acción
The mechanism of action of BDBI is not yet fully understood. However, it has been suggested that BDBI exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. BDBI has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to their death.
Biochemical and Physiological Effects:
BDBI has been found to exhibit low toxicity in animal studies. It has been shown to have a high affinity for DNA, which may contribute to its antitumor activity. BDBI has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BDBI is its broad-spectrum activity against cancer cells and bacteria. BDBI has also been found to exhibit low toxicity in animal studies, making it a potential candidate for further development. However, the synthesis of BDBI is relatively complex, which may limit its widespread use.
Direcciones Futuras
There are several future directions for the research on BDBI. One potential direction is the development of BDBI-based drugs for the treatment of cancer and bacterial infections. Another direction is the investigation of the mechanism of action of BDBI, which may lead to the development of more potent derivatives. Additionally, the synthesis of BDBI can be optimized to increase its yield and purity, making it more accessible for further research.
Conclusion:
In conclusion, BDBI is a promising compound that has shown potent antitumor, antibacterial, and antifungal activity. The synthesis of BDBI is relatively complex, but its low toxicity and broad-spectrum activity make it a potential candidate for further development. Future research on BDBI may lead to the development of new drugs for the treatment of cancer and bacterial infections.
Métodos De Síntesis
The synthesis of BDBI involves the reaction of 4-bromo-1,2-phenylenediamine and 2,5-dimethylbenzoyl chloride in the presence of a base. This reaction results in the formation of BDBI as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
BDBI has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent antitumor activity against various cancer cell lines. BDBI also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-3-4-11(2)14(9-10)16(20)21-19-15(18)12-5-7-13(17)8-6-12/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFDQQZTQJHHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)



![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)


![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)

![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)

![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)